molecular formula C11H12N2O3 B13949494 Isopropyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Isopropyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B13949494
M. Wt: 220.22 g/mol
InChI Key: UDCBITQTBCDUBZ-UHFFFAOYSA-N
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Description

Isopropyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C11H12N2O3. It is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-3-oxobutanoic acid with cyanoacetic acid and isopropyl alcohol in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, Isopropyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential biological activities .

Biology

The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways .

Medicine

In medicinal chemistry, derivatives of dihydropyridine, including this compound, are explored for their potential therapeutic effects. They are investigated for their roles in treating various diseases, including cardiovascular and neurological disorders .

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of Isopropyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the human uridine phosphorylase-1 enzyme, which controls the cell concentration of uridine. This inhibition can lead to cell cycle arrest and reduced cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

propan-2-yl 5-cyano-2-methyl-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-6(2)16-11(15)9-4-8(5-12)10(14)13-7(9)3/h4,6H,1-3H3,(H,13,14)

InChI Key

UDCBITQTBCDUBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)C(=O)OC(C)C

Origin of Product

United States

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